molecular formula C10H19NO3 B061814 Ethyl 2-ethoxypiperidine-1-carboxylate CAS No. 161868-45-7

Ethyl 2-ethoxypiperidine-1-carboxylate

Cat. No. B061814
CAS RN: 161868-45-7
M. Wt: 201.26 g/mol
InChI Key: VJMXRSVINBRXTL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxypiperidine-1-carboxylate, also known as EEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEP belongs to the class of piperidine carboxylate esters and is synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of Ethyl 2-ethoxypiperidine-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the activity of various cytokines and growth factors, which play a crucial role in disease progression.
Biochemical and Physiological Effects:
Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It possesses antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the expression of various genes involved in inflammation and cell proliferation. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have a positive effect on the immune system and can enhance the activity of immune cells such as natural killer cells and lymphocytes.

Advantages And Limitations For Lab Experiments

Ethyl 2-ethoxypiperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-ethoxypiperidine-1-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxypiperidine-1-carboxylate has some limitations for lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has low solubility in water, which can limit its use in certain experiments.

Future Directions

For the study of Ethyl 2-ethoxypiperidine-1-carboxylate include the development of Ethyl 2-ethoxypiperidine-1-carboxylate-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.

Synthesis Methods

The synthesis of Ethyl 2-ethoxypiperidine-1-carboxylate involves a multi-step process that includes the reaction of 2-ethoxypiperidine with ethyl chloroformate in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with sodium hydride and ethyl chloroacetate. The final product is obtained by acidification and extraction. The synthesis method of Ethyl 2-ethoxypiperidine-1-carboxylate has been optimized to achieve high yields and purity.

Scientific Research Applications

Ethyl 2-ethoxypiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 2-ethoxypiperidine-1-carboxylate has been investigated for its use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

CAS RN

161868-45-7

Product Name

Ethyl 2-ethoxypiperidine-1-carboxylate

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-ethoxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-13-9-7-5-6-8-11(9)10(12)14-4-2/h9H,3-8H2,1-2H3

InChI Key

VJMXRSVINBRXTL-UHFFFAOYSA-N

SMILES

CCOC1CCCCN1C(=O)OCC

Canonical SMILES

CCOC1CCCCN1C(=O)OCC

synonyms

1-Piperidinecarboxylicacid,2-ethoxy-,ethylester(9CI)

Origin of Product

United States

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